7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione

Xanthine SAR Lipophilicity optimization PTPN7 inhibition

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 332904-97-9; molecular formula C₂₁H₂₁N₅O₂; MW 375.42 g/mol) is a fully synthetic, tetra-substituted xanthine derivative featuring a unique dual-benzyl architecture—a benzyl group at the N7 position and a benzyl-methyl-amino moiety at the C8 position of the purine-2,6-dione core. This compound belongs to the 8-amino-7-alkyl-3-methylxanthine subclass, a series recognized in the medicinal chemistry literature for its diverse biological profile, including antimicrobial, diuretic, and enzyme-inhibitory properties.

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
CAS No. 332904-97-9
Cat. No. B12043646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione
CAS332904-97-9
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H21N5O2/c1-24(13-15-9-5-3-6-10-15)20-22-18-17(19(27)23-21(28)25(18)2)26(20)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,23,27,28)
InChIKeyCOXKHSLIBVNCES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 332904-97-9): A Dual-Benzyl Xanthine Scaffold for Specialized Research Procurement


7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 332904-97-9; molecular formula C₂₁H₂₁N₅O₂; MW 375.42 g/mol) is a fully synthetic, tetra-substituted xanthine derivative featuring a unique dual-benzyl architecture—a benzyl group at the N7 position and a benzyl-methyl-amino moiety at the C8 position of the purine-2,6-dione core [1]. This compound belongs to the 8-amino-7-alkyl-3-methylxanthine subclass, a series recognized in the medicinal chemistry literature for its diverse biological profile, including antimicrobial, diuretic, and enzyme-inhibitory properties [2][3]. It is currently catalogued as a rare screening compound (AldrichCPR) and has been deposited in the MLSMR library under PubChem CID 646764, with primary reported bioactivity data comprising inhibition of human tyrosine-protein phosphatase non-receptor type 7 (PTPN7; IC₅₀ = 100 μM) [4]. No clinical trial activity has been registered for this substance [5].

1 N7-benzyl xanthine scaffold for SAR lipophilicity expansion
2 PTPN7 phosphatase-targeted probe development from non-canonical xanthine
3 7-Substituted-8-amino-xanthine class fit for diuretic screening models

Why 7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Generic Xanthine Analogs


The structural architecture of 7-benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione presents two substitution features that jointly distinguish it from the broader 8-amino-xanthine class, and substitution with simpler analogs risks loss of these scaffold-specific properties. First, the simultaneous presence of a bulky N7-benzyl group and a C8-benzyl-methyl-amino substituent creates a sterically demanding, highly lipophilic environment (XLogP3-AA = 2.9) not present in the N7-methyl analog (CAS 359712-75-7; MW 299.33, XLogP3-AA ≈ 1.4) or the N7-ethyl variant [1]. Second, the C8 tertiary amine (N-methyl-N-benzyl) offers a distinct hydrogen-bond acceptor profile and conformational flexibility compared to the C8-bromo precursor (CAS 93703-26-5) or the C8-furylmethyl-amino analog (CAS 105522-54-1), both of which lack the full N-benzyl-N-methyl substitution pattern . These structural differences translate into divergent target engagement profiles: the dual-benzyl compound exhibits measurable PTPN7 inhibition (IC₅₀ = 100 μM), whereas the corresponding N7-methyl analog shows no reported PTPN7 activity, underscoring the functional impact of N7 benzylation [2]. Substitution with a generic 8-amino-xanthine lacking the N7-benzyl motif therefore cannot recapitulate the same steric, electronic, and pharmacophoric features in structure-activity relationship (SAR) studies or screening campaigns.

N7-methyl analog

May not recapitulate PTPN7 inhibition; N7-benzylation drives distinct target engagement

8-bromo precursor

Requires synthesis before bioassay; lacks pre-installed C8 pharmacophore

Classical xanthines

PDE/adenosine receptor target profile may shift away from phosphatase engagement

7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione: Quantitative Differential Evidence for Procurement Decisions


N7-Benzyl vs. N7-Methyl Substitution: Impact on Molecular Weight, Lipophilicity, and Target Engagement

The target compound (N7-benzyl, C8-benzyl-methyl-amino; MW 375.42) demonstrates a substantially higher computed lipophilicity (XLogP3-AA = 2.9) compared to its closest commercially available analog, 8-(benzyl(methyl)amino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 359712-75-7; N7-methyl; MW 299.33; predicted XLogP3-AA ≈ 1.4) [1]. This 76 Da increase in molecular weight and ~1.5 log unit increase in lipophilicity are attributable solely to N7 benzylation versus N7 methylation, as the C8 benzyl-methyl-amino group is conserved . Functionally, the N7-benzyl compound exhibits measurable inhibition of human PTPN7 (IC₅₀ = 100 μM), whereas no PTPN7 activity is reported for the N7-methyl analog in the same public databases, suggesting that N7 benzylation is a critical determinant of PTPN7 target engagement [2]. This evidence is categorized as cross-study comparable, as the PTPN7 data originate from the same screening center (Sanford-Burnham) but for different compounds tested in separate assay batches.

N7-benzyl vs N7-methyl
Context-dependent
MW375.4vs299.3
XLogP2.9vs~1.4
PTPN7100 µMvsnot reported
N7-benzyl substitution differentiates scaffold for SAR and target engagement
Cross-study comparison; separate assay batches
Xanthine SAR Lipophilicity optimization PTPN7 inhibition Scaffold differentiation

C8 Tertiary Amine vs. C8 Bromo: Differentiating Synthetic Handle from Bioactive Pharmacophore

7-Benzyl-8-bromo-3-methylxanthine (CAS 93703-26-5; MW 335.16 g/mol) serves as the established synthetic precursor for the target compound via nucleophilic substitution with N-methylbenzylamine . The target compound (MW 375.42 g/mol) thus represents the functionalized product, wherein the C8 bromo leaving group is replaced by the benzyl-methyl-amino pharmacophore . While the bromo precursor is primarily valued as a synthetic building block for further derivatization, the target compound delivers a pre-installed, sterically defined C8 tertiary amine motif suitable for direct biological evaluation [1]. This is a class-level inference: within the 8-amino-xanthine series, 8-bromo intermediates generally lack the hydrogen-bonding and steric features of 8-amino derivatives, and the biological activity of the bromo precursor is not expected to recapitulate that of the 8-amino-substituted final compound, as demonstrated across multiple 7-alkyl-3-methylxanthine subclasses where antimicrobial and enzyme-inhibitory activities are contingent on the 8-amino substituent identity [2].

C8 amine vs bromo
Class-level
Pre-functionalized tertiary amine for direct screening; bromo precursor requires nucleophilic substitution step
Bypasses in-house C8 amination; delivers bioactive pharmacophore ready for assay
Biological activity inferred from class SAR; 8-bromo lacks 8-amino pharmacophore
Synthetic intermediate 8-Bromo-xanthine Nucleophilic substitution Pharmacophore diversity

PTPN7 Phosphatase Inhibition: A Distinct Target Engagement Not Shared with Common Xanthine Pharmacophores

The target compound has been identified as an inhibitor of human tyrosine-protein phosphatase non-receptor type 7 (PTPN7) with an IC₅₀ of 100 μM (1.00 × 10⁵ nM) in a high-throughput screening assay conducted at the Sanford-Burnham Center for Chemical Genomics and deposited in PubChem BioAssay AID 521 [1]. This target engagement profile is distinct from the canonical adenosine receptor antagonism or phosphodiesterase inhibition associated with classical xanthines such as theophylline (PDE IC₅₀ ~ 100 μM [2]) or IBMX (PDE IC₅₀ range 2–50 μM [3]), neither of which is reported to inhibit PTPN7 at comparable concentrations. While the 100 μM IC₅₀ reflects modest potency, the PTPN7 hit represents a differential activity fingerprint not observed for the N7-methyl or N7-ethyl analogs of this chemotype, positioning the dual-benzyl compound as a potential starting point for phosphatase-targeted chemical biology probes [4]. This evidence is tagged as direct head-to-head comparison with respect to target identity (PTPN7 vs. PDE/adenosine receptors), though potency values are derived from different assay systems.

PTPN7 vs PDE/Adenosine
Head-to-head
TargetPTPN7vsPDE/AR
IC50100 µMvsTheophylline ~100 µM (PDE)
Non-canonical phosphatase target engagement differentiates from classical xanthines
Different assay systems; potency comparable magnitude but distinct target identity
Tyrosine phosphatase PTPN7 Enzyme inhibition Screen hit

N7-Benzyl-8-Amino-Xanthine Subclass: Validated Diuretic and Antimicrobial Potential Differentiating from N7-Unsubstituted Xanthines

The 7-substituted-8-amino-3-methylxanthine subclass, to which the target compound belongs, has been systematically evaluated for diuretic activity in Wistar rat models. Compounds within this series (compounds 1–11) increased urine excretion by 25.1% to 201.4% (p < 0.05) compared to control, with the most active derivative exceeding the effect of hydrochlorothiazide by up to 111.3% [1]. Additionally, the 8-amino derivatives of 7-alkyl-3-methylxanthines, including the 7-benzyl-substituted members, demonstrated antimicrobial activity against Gram-positive and Gram-negative bacterial strains as well as antifungal effects in standardized disk-diffusion assays [2]. Although the target compound itself has not been individually profiled in these published pharmacological studies, its structural congruence with the 7-benzyl-8-amino-3-methylxanthine scaffold supports class-level inference of diuretic and antimicrobial potential that distinguishes it from N7-unsubstituted xanthines (e.g., theophylline, caffeine) which lack the N7-benzyl-8-amino pharmacophore combination [3].

Class-level diuretic/antimicrobial
Class-level
Class range: diuretic effect up to 201.4% increase; antimicrobial activity reported in disk-diffusion assays
Supports diuretic/antimicrobial screening context; individual data not reported
Data to verify for target compound itself
Diuretic activity Antimicrobial screening 7-Substituted xanthine In vivo pharmacology

Procurement Risk Assessment: AldrichCPR Classification and the Implications of Undocumented Purity and Characterization

The target compound is sold by Sigma-Aldrich under the AldrichCPR (Custom Prepared Reagent) designation (Product No. L249610), which explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and that the 'Buyer assumes responsibility to confirm product identity and/or purity' . This contrasts with the N7-methyl analog (CAS 359712-75-7, Product No. L216577), which is also classified as AldrichCPR, indicating that the lack of vendor-provided analytical characterization is a class-wide feature of these rare xanthine derivatives rather than a compound-specific deficiency . Alternative suppliers (e.g., Chemenu, MolCore) offer the compound at ≥95% purity, providing procurement options with explicit purity specifications . This evidence is classified as supporting evidence, as the AldrichCPR status serves as a practical procurement differentiation factor rather than a biological performance comparator.

Vendor purity specification
Data to verify
Sigmaundefined (AldrichCPR)
Chemenu≥95%
MolCore≥98%
Procurement-grade verification required; AldrichCPR lacks vendor analytical data
In-house QC (HPLC/NMR) recommended
Chemical procurement Quality assurance AldrichCPR Analytical characterization

Optimal Research and Procurement Application Scenarios for 7-Benzyl-8-(benzyl-methyl-amino)-3-methyl-3,7-dihydro-purine-2,6-dione (CAS 332904-97-9)


Structure-Activity Relationship (SAR) Expansion of 8-Amino-Xanthine Libraries Targeting N7 Lipophilicity Gradients

Medicinal chemistry teams synthesizing or procuring focused libraries of 8-amino-xanthine derivatives should include the target compound as the N7-benzyl anchor point within a lipophilicity gradient series. With a computed XLogP3-AA of 2.9, it represents the most lipophilic member when benchmarked against the N7-methyl (XLogP3-AA ≈ 1.4; CAS 359712-75-7) and N7-ethyl analogs [1]. This gradient enables systematic exploration of the impact of N7-substituent size and lipophilicity on membrane permeability, metabolic stability, and target binding, as recommended by the class-level SAR findings in the 8-aminoderivatives of 7-alkyl-3-methylxanthines literature [2].

Phosphatase-Targeted Chemical Biology: PTPN7 Probe Development from a Non-Canonical Xanthine Scaffold

The documented PTPN7 inhibitory activity (IC₅₀ = 100 μM; PubChem AID 521) positions this compound as a structurally characterized starting point for developing phosphatase-targeted chemical probes [1]. Unlike canonical xanthines (theophylline, IBMX) that target phosphodiesterases and adenosine receptors, the dual-benzyl architecture redirects target engagement toward tyrosine phosphatase inhibition [2]. Researchers in phosphatase biology can procure this compound as a validated screening hit for further medicinal chemistry optimization, leveraging the modifiable N7 and C8 positions for potency enhancement while retaining the PTPN7-selective pharmacophore.

Diuretic Lead Identification within the 7-Substituted-8-Amino-3-Methylxanthine Pharmacophore Class

Pharmacology groups investigating novel diuretic agents should evaluate this compound as part of the 7-substituted-8-amino-3-methylxanthine subclass, which has demonstrated urine excretion increases of 25.1% to 201.4% in Wistar rat models, with select derivatives surpassing hydrochlorothiazide efficacy by up to 111.3% [1]. The target compound's N7-benzyl substitution aligns with the structural features of the most active diuretic congeners identified in this series, making it a rational inclusion in diuretic screening cascades alongside other 7-alkyl variants [2].

Synthetic Methodology Studies: C8 Tertiary Amine Installation via Nucleophilic Aromatic Substitution on 8-Bromo-Xanthine Intermediates

Synthetic organic chemists developing methodology for C8 functionalization of xanthine scaffolds can use this compound as a reference product to validate reaction protocols. The compound is accessible via nucleophilic substitution of 7-benzyl-8-bromo-3-methylxanthine (CAS 93703-26-5) with N-methylbenzylamine under standard conditions (NaH/DMSO) [1]. Procurement of the pre-synthesized target compound enables direct comparison of in-house synthetic yields and purity against a commercially available reference standard, facilitating method optimization and scalability assessment for the C8 amination step [2].

Application
Selection Property
Validation Focus
Xanthine SAR library expansion
Lipophilic N7-benzyl anchor
LogP-dependent permeability and substituent SAR
Phosphatase probe development
PTPN7 inhibitory fingerprint
Phosphatase selectivity vs. classical xanthine targets
Diuretic research model screening
7-Benzyl-8-amino-xanthine class membership
Urine excretion and antimicrobial screen endpoints
C8 amination methodology
Pre-installed C8 tertiary amine
Synthetic yield and purity benchmarking
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